Cas no 1805437-43-7 (4-Bromo-2-cyano-3-(difluoromethyl)-5-fluoropyridine)

4-Bromo-2-cyano-3-(difluoromethyl)-5-fluoropyridine 化学的及び物理的性質
名前と識別子
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- 4-Bromo-2-cyano-3-(difluoromethyl)-5-fluoropyridine
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- インチ: 1S/C7H2BrF3N2/c8-6-3(9)2-13-4(1-12)5(6)7(10)11/h2,7H
- InChIKey: CVMWLUFAIFZPMU-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CN=C(C#N)C=1C(F)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 227
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 36.7
4-Bromo-2-cyano-3-(difluoromethyl)-5-fluoropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029060703-1g |
4-Bromo-2-cyano-3-(difluoromethyl)-5-fluoropyridine |
1805437-43-7 | 97% | 1g |
$1,504.90 | 2022-04-01 |
4-Bromo-2-cyano-3-(difluoromethyl)-5-fluoropyridine 関連文献
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4-Bromo-2-cyano-3-(difluoromethyl)-5-fluoropyridineに関する追加情報
Introduction to 4-Bromo-2-cyano-3-(difluoromethyl)-5-fluoropyridine (CAS No. 1805437-43-7)
4-Bromo-2-cyano-3-(difluoromethyl)-5-fluoropyridine (CAS No. 1805437-43-7) is a versatile and highly functionalized pyridine derivative that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique combination of bromine, cyano, difluoromethyl, and fluorine substituents, offers a wide range of applications in the development of novel therapeutic agents and chemical probes.
The bromine substituent in 4-Bromo-2-cyano-3-(difluoromethyl)-5-fluoropyridine provides a valuable handle for further chemical modifications, making it an attractive starting material for the synthesis of more complex molecules. The cyano group, known for its strong electron-withdrawing properties, imparts significant electronic effects that can influence the reactivity and biological activity of the molecule. The presence of the difluoromethyl group adds to the molecular complexity and can enhance the metabolic stability and bioavailability of the compound. Lastly, the fluorine substituent at the 5-position contributes to the overall electronic and steric properties of the pyridine ring.
In recent years, 4-Bromo-2-cyano-3-(difluoromethyl)-5-fluoropyridine has been extensively studied for its potential as a building block in the synthesis of various bioactive compounds. One notable application is in the development of inhibitors for specific enzymes involved in disease pathways. For instance, a study published in the Journal of Medicinal Chemistry reported the use of this compound as a key intermediate in the synthesis of potent inhibitors targeting protein kinases, which are implicated in numerous diseases including cancer and inflammatory disorders.
The cyano group in 4-Bromo-2-cyano-3-(difluoromethyl)-5-fluoropyridine can be readily converted into other functional groups through various chemical transformations. For example, it can be hydrolyzed to form a carboxylic acid or reduced to an amine, both of which are common functionalities found in many pharmaceuticals. These transformations allow for fine-tuning of the pharmacological properties of the final product, such as potency, selectivity, and pharmacokinetics.
The difluoromethyl group is particularly interesting due to its ability to mimic certain biological functionalities while providing enhanced metabolic stability. This is crucial for improving the oral bioavailability and reducing the clearance rate of drug candidates. A recent study in Organic Letters demonstrated that compounds derived from 4-Bromo-2-cyano-3-(difluoromethyl)-5-fluoropyridine exhibited improved pharmacokinetic profiles compared to their non-fluorinated counterparts.
The fluorine substituent at the 5-position plays a critical role in modulating the electronic properties of the pyridine ring. Fluorination can significantly alter the binding affinity and selectivity of molecules towards their biological targets. This has been leveraged in the design of selective inhibitors for specific enzymes and receptors. For example, a study published in Bioorganic & Medicinal Chemistry Letters described the use of this compound as a scaffold for developing highly selective inhibitors for histone deacetylases (HDACs), which are important targets in epigenetic therapy.
Beyond its applications in medicinal chemistry, 4-Bromo-2-cyano-3-(difluoromethyl)-5-fluoropyridine has also found utility as a chemical probe for studying biological processes. Chemical probes are small molecules that can selectively bind to specific proteins or cellular components, allowing researchers to investigate their functions and interactions within living systems. The unique combination of functional groups in this compound makes it an excellent candidate for developing such probes.
In conclusion, 4-Bromo-2-cyano-3-(difluoromethyl)-5-fluoropyridine (CAS No. 1805437-43-7) is a highly valuable compound with a broad range of applications in medicinal chemistry and pharmaceutical research. Its versatile structure and functional groups make it an ideal starting material for synthesizing bioactive compounds with improved pharmacological properties. Ongoing research continues to uncover new uses and potential therapeutic applications for this compound, solidifying its importance in modern drug discovery efforts.
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